2-Deoxy-3,4:5,6-di-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal
Overview
Description
Scientific Research Applications
Synthesis Techniques : A method for synthesizing 2-deoxyhexoses, including 2-Deoxy-D-arabino-hexose, from D-glucose and D-galactose has been described, focusing on stereo-specific reduction processes (Wong & Gray, 1980).
Acetal Formation : Research on the formation of acyclic, dimethyl and dibenzyl acetals of 2-deoxy-3,4:5,6-di-O-isopropylidene-aldehydo-D-arabino-hexose highlights its potential in acetal formation and conversion processes (Kiso, Kondo, Kondo, & Hasegawa, 1984).
Carbon-Chain Extension : Studies on the extension of carbon chains through C-1 of 2-deoxyaldose D1-thioacetal derivatives provide insights into the synthesis of chain-extended, 2-keto sugar derivatives, which are of interest as metabolic intermediates and for the synthesis of certain nucleoside antibiotics (Horton & Markovs, 1980).
Photodeoxygenation : The synthesis of 2-Deoxy-3-O-methyl-D-arabino-hexose through photodeoxygenation, where the isopropylidene-protecting group shows resistance to photochemical processes, demonstrates an application in selective chemical reactions (Dornhagen & Scharf, 1986).
Glycoside Synthesis : The synthesis of 2-deoxy-D-arabino-hexopyranosides using isopropylidene-protected glycosyl donors highlights the application in the selective creation of specific glycoside structures (Yang, Chen, Sweeney, Lowary, & Liang, 2018).
C-Nucleoside Analogues : The synthesis of acyclic C-nucleoside analogues using derivatives of 2-deoxy-D-arabino-hexose demonstrates its utility in the creation of novel nucleoside structures (Methling, Kopf, Michalik, Reinke, Bürger, Oberender, & Peseke, 2003).
properties
IUPAC Name |
(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3/t10-,11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXYIUIBYSRGY-WZRBSPASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)CC3SCCCS3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115108 | |
Record name | D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-3,4:5,6-di-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal | |
CAS RN |
91294-64-3 | |
Record name | D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91294-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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